7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
“7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the formula C11H11NO2 . It is used for scientific research and development .
Synthesis Analysis
The synthesis of spirocyclic compounds, including those similar to “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one”, has been a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For instance, a novel one-pot double SN2 displacement reaction has been discovered for the stereoselective installation of the desired asymmetric centers .
Molecular Structure Analysis
The molecular structure of “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” consists of a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently highly 3-dimensional .
Chemical Reactions Analysis
The chemical reactions involving “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” and similar compounds have been studied extensively . For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded a spiro[cyclopropane-1,9’-fluorene] in the presence of excess dimethyloxosulfonium methylide .
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Synthetic Procedures for Spirocyclopropane Derivatives: A new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, involving several steps including formation and transformation of cycloadducts and derivatives, offers insights into the synthesis of closely related compounds (Beccalli, Clerici, & Gelmi, 2003).
- Catalyst-Free Cyclopropanation: Substituted 3-methyleneindolin-2-ones were efficiently cyclopropanated with ethyl diazoacetate in a catalyst-free and highly diastereoselective reaction, yielding spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014).
- Intramolecular Photoaddition and Carbenoid Addition: Studies on the photochemistry of quinone diazides related to spirocyclopropane-indol-7-one structures reveal processes such as intramolecular oxygen transfer and carbenoid addition, shedding light on the reactivity of such compounds (Sundberg & Baxter, 1986).
Potential Pharmacological Activities
- Anticancer Activity: Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones were synthesized and evaluated for their anticancer activity against various human cancer cell lines, with certain compounds showing promising activity and inducing apoptosis in prostate cancer cell lines (Reddy et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
7-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)12-10(13)11(7)5-6-11/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZBATBJAZWRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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